4-(4-Methoxyphenyl)-2-methyl-1-butene
Overview
Description
4-(4-Methoxyphenyl)-2-methyl-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Mechanism in Nucleophilic Substitution and Elimination Reactions
Toteva and Richard (1996) explored the rate constants and yields of nucleophilic substitution and elimination reactions involving 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. They discovered that reactions do not proceed exclusively through a common carbocation intermediate, providing insights into the complex mechanisms involved in these chemical processes (Toteva & Richard, 1996).
2. Continuous Flow Synthesis
Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone. These strategies involve the preparation of 4-aryl-3-buten-2-ones followed by selective hydrogenation, highlighting the significance of 4-(4-methoxyphenyl)-2-methyl-1-butene in pharmaceutical synthesis processes (Viviano et al., 2011).
3. Free Energy Profile for Isomerization
Toteva and Richard (1997) reported on the stepwise allylic 1,3-isomerization of this compound through a tertiary carbocation intermediate. This research contributes to understanding the energetics and mechanisms of isomerization reactions in aqueous environments (Toteva & Richard, 1997).
4. Ionic Hydrogenation Studies
Koltunov, Repinskaya, and Borodkin (2001) investigated the ionic hydrogenation of α,β-unsaturated ketones, including this compound, demonstrating its reactivity in the presence of aluminum halides. This research is crucial for understanding the chemical behavior of such compounds under specific catalytic conditions (Koltunov et al., 2001).
5. Photochemistry of Aromatic Halides
Protti et al. (2004) examined the photochemistry of aromatic halides, including this compound, exploring their reactivity under various conditions. This research provides insights into the photogeneration and reactivity of these compounds, which is relevant in fields like photochemistry and material sciences (Protti et al., 2004).
Properties
IUPAC Name |
1-methoxy-4-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXNUWVHXNGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452518 | |
Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18491-21-9 | |
Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the isomerization of 4-(4-Methoxyphenyl)-2-methyl-1-butene?
A1: this compound serves as a valuable model compound for understanding the mechanism of enzymatic reactions, particularly those catalyzed by isopentenyl pyrophosphate isomerase (IPPI). [] IPPI plays a crucial role in the biosynthesis of isoprenoids, essential building blocks for various biomolecules. By investigating the stepwise isomerization of this compound to 4-(4-Methoxyphenyl)-2-methyl-2-butene in water, researchers can gain insights into the energetics and mechanistic details of similar enzymatic reactions. [] This understanding is crucial for developing new drugs and biocatalysts.
Q2: How do the reactions of this compound differ in the presence and absence of good nucleophiles?
A2: In reactions conducted in a 50:50 (v/v) trifluoroethanol/water solution, this compound demonstrates a significant preference for elimination reactions over nucleophilic substitution, even in the presence of a good nucleophile like azide ion (N3-). [] This observation suggests that the elimination reactions proceed through a concerted unimolecular mechanism, bypassing the formation of a discrete tertiary carbocation intermediate. [] Notably, the presence of N3- does not significantly alter the yield of alkene products, further supporting the dominance of the concerted elimination pathway.
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